9H-fluoren-9-ylmethyl 4-(2-hydroxyethyl)piperazine-1-carboxylate
Overview
Description
“9H-fluoren-9-ylmethyl 4-(2-hydroxyethyl)piperazine-1-carboxylate” is a chemical compound with the CAS Number: 1342378-36-2 . It has a molecular weight of 352.43 . The IUPAC name for this compound is 9H-fluoren-9-ylmethyl 4-(2-hydroxyethyl)-1-piperazinecarboxylate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C21H24N2O3/c24-14-13-22-9-11-23(12-10-22)21(25)26-15-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,20,24H,9-15H2 . This code provides a specific representation of the molecular structure.Scientific Research Applications
Synthesis and Luminescence Applications :
- Piperidinium 9H-fluorene-9-carbodithioate and its derivatives have been used in the synthesis of gold complexes with the (fluoren-9-ylidene)methanedithiolato ligand (Vicente et al., 2004). These gold(I) complexes are photoluminescent at 77 K, indicating potential applications in luminescence and charge-transfer adducts.
Protection of Hydroxy-Groups :
- The fluoren-9-ylmethoxycarbonyl (Fmoc) group is used to protect hydroxy-groups in conjunction with various acid- and base-labile protecting groups. It can be removed conveniently while other base-labile protecting groups remain intact (Gioeli & Chattopadhyaya, 1982).
Solid Phase Synthesis Linker :
- Compounds like 9-hydroxy-9-(4-carboxyphenyl)fluorene have been synthesized and applied as linkers for solid phase synthesis. These linkers have shown potential for loading with carboxylic acids and have exhibited higher acid stability compared to standard trityl resins (Henkel & Bayer, 1998).
Fluorescence Label for Carboxyls :
- A fluorescence label, 9H-fluoren-2-yl-diaxomethane, has been developed for detecting carboxyl groups specifically in polysaccharides and low-molecular weight carbohydrates. This label is attached in a pre-column derivatization step and allows detection of minute amounts of oxidized functionalities (Bohrn et al., 2005).
Crystal Structure and Molecular Interaction Studies :
- Studies on the crystal structure of compounds like N-(Fluoren-9-ylmethoxycarbonyl)-l-isoleucine have provided insights into the molecular interactions and structural characteristics of these compounds. The crystal structure exhibits intermolecular hydrogen bonds, providing valuable information for understanding molecular interactions (Yamada et al., 2008).
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl 4-(2-hydroxyethyl)piperazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c24-14-13-22-9-11-23(12-10-22)21(25)26-15-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,20,24H,9-15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBHARUACXLXKFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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